molecular formula C₃₇H₅₉BrN₂O₆ B560611 ZZYGWFNCSVBPJK-KXBZQBBNSA-M CAS No. 159325-23-2

ZZYGWFNCSVBPJK-KXBZQBBNSA-M

Cat. No.: B560611
CAS No.: 159325-23-2
M. Wt: 707.78
InChI Key: ZZYGWFNCSVBPJK-KXBZQBBNSA-M
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Description

ZZYGWFNCSVBPJK-KXBZQBBNSA-M is the InChIKey identifier for the compound with CAS 1046861-20-4, a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol.

Properties

CAS No.

159325-23-2

Molecular Formula

C₃₇H₅₉BrN₂O₆

Molecular Weight

707.78

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

InChI

InChI=1S/C37H59N2O6.BrH/c1-6-17-39(18-7-8-19-39)32-23-30-28-10-9-27-22-33(44-25(2)40)31(38-15-13-37(14-16-38)42-20-21-43-37)24-36(27,5)29(28)11-12-35(30,4)34(32)45-26(3)41;/h6,27-34H,1,7-24H2,2-5H3;1H/q+1;/p-1/t27-,28+,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

ZZYGWFNCSVBPJK-KXBZQBBNSA-M

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCC5(CC4)OCCO5)C)CCC6(C3CC(C6OC(=O)C)[N+]7(CCCC7)CC=C)C.[Br-]

Synonyms

SZ1676

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “ZZYGWFNCSVBPJK-KXBZQBBNSA-M” involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the synthesis involves the use of bromination, amidation, and esterification reactions under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, filtration, and chromatography to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

“ZZYGWFNCSVBPJK-KXBZQBBNSA-M” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties.

Scientific Research Applications

“ZZYGWFNCSVBPJK-KXBZQBBNSA-M” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “ZZYGWFNCSVBPJK-KXBZQBBNSA-M” involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved may include inhibition of enzymatic activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Key Physicochemical Properties

Property Value/Description
Log Po/w (XLOGP3) 2.15
Log S (ESOL) -2.99 (solubility: 0.24 mg/mL)
TPSA 40.46 Ų
GI Absorption High
BBB Permeability Yes
Synthetic Accessibility 2.07 (moderate difficulty)
PAINS Alerts 0 (low promiscuity risk)

Comparative Analysis with Structurally Similar Compounds

ZZYGWFNCSVBPJK-KXBZQBBNSA-M belongs to a class of halogenated arylboronic acids. Below is a comparison with its closest structural analogs based on similarity scores (0.71–0.87) and key properties :

Table 1: Comparison with Similar Boronic Acid Derivatives

Compound Name Similarity Score Molecular Formula Key Structural Differences Potential Applications
(3-Bromo-5-chlorophenyl)boronic acid 0.87 C₆H₄BrClB(OH)₂ Bromine and chlorine at meta positions Suzuki couplings, polymer synthesis
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.81 C₆H₃BrCl₂B(OH)₂ Additional chlorine substituent Catalysis, material science
2-Bromo-4-chlorophenylboronic acid 0.76 C₆H₅BrClBO₂ Halogens at ortho and para positions Agrochemical intermediates

Key Findings:

Reactivity Differences: this compound’s bromine and chlorine substituents enhance steric and electronic effects compared to mono-halogenated analogs, improving its stability in palladium-catalyzed reactions . Analogs with additional halogens (e.g., dichloro derivatives) show reduced solubility but higher thermal stability.

Synthetic Utility :

  • The compound’s moderate synthetic accessibility score (2.07) contrasts with highly complex analogs (scores >3.0), making it more feasible for large-scale synthesis.

Research Implications and Limitations

While this compound demonstrates distinct advantages in reactivity and bioavailability, further studies are needed to:

  • Explore its catalytic efficiency in diverse coupling reactions.
  • Validate its pharmacokinetic properties in vivo.
  • Assess toxicity profiles relative to analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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